REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1)=[O:5])[CH3:2].[Br:13]N1C(=O)CCC1=O>C(#N)C>[CH2:1]([O:3][C:4]([C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[C:8]([Br:13])[N:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC=CC=C1N
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Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Silicagel (5 g) was added to the reaction mixture Which
|
Type
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CUSTOM
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Details
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was evaporated to dryness
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Type
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WASH
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Details
|
eluted with heptane/ethyl acetate 3:1
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC=C1N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.51 mmol | |
AMOUNT: MASS | 1.11 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |